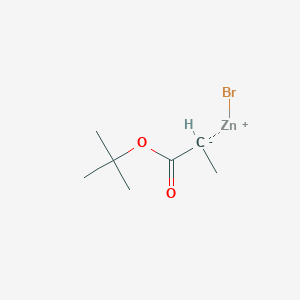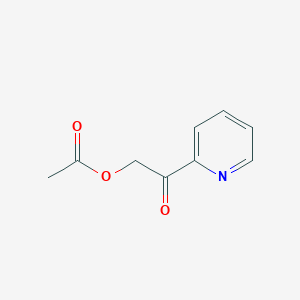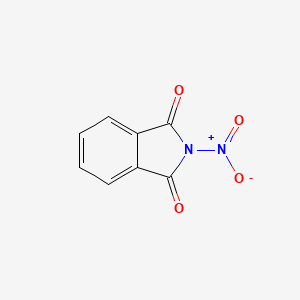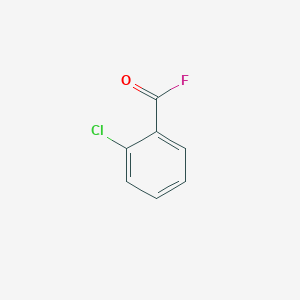
2-Chlorobenzoyl fluoride
概要
説明
It is a colorless liquid with a pungent odor and is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
科学的研究の応用
2-Chlorobenzoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: It serves as an intermediate in the production of drugs, including anti-inflammatory and anti-cancer agents.
Industry: It is used in the manufacture of dyes and pigments.
準備方法
2-Chlorobenzoyl fluoride can be synthesized through various methods. One common method involves the reaction of 2-chlorobenzoic acid with thionyl chloride, resulting in the formation of 2-chlorobenzoyl chloride, which is then treated with hydrogen fluoride to produce this compound . This method is advantageous due to its relatively mild reaction conditions and high yield.
化学反応の分析
2-Chlorobenzoyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chlorobenzoic acid and hydrogen fluoride.
Reduction: It can be reduced to 2-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, and lithium aluminum hydride. The major products formed from these reactions are 2-chlorobenzoic acid, 2-chlorobenzyl alcohol, and various amides and esters .
作用機序
The mechanism of action of 2-chlorobenzoyl fluoride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and other biologically active compounds .
類似化合物との比較
2-Chlorobenzoyl fluoride can be compared with other similar compounds such as 2-fluorobenzoyl chloride and 2-bromobenzoyl chloride. These compounds share similar structural features but differ in their reactivity and applications. For instance:
2-Fluorobenzoyl Chloride: This compound is used in similar applications but has different reactivity due to the presence of a fluorine atom instead of chlorine.
2-Bromobenzoyl Chloride: This compound is also used in organic synthesis but has distinct reactivity patterns due to the larger atomic size of bromine compared to chlorine.
The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form, making it a valuable intermediate in various chemical syntheses.
特性
IUPAC Name |
2-chlorobenzoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISHETKZKBKQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B6297453.png)
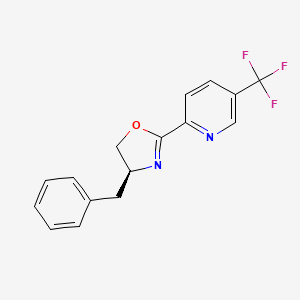
![Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)
![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)
![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)

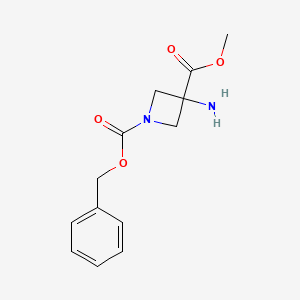
![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)
![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)
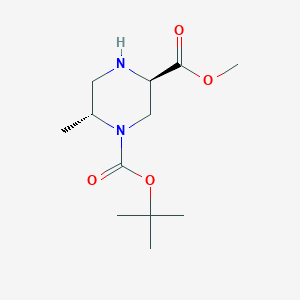
![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)
